N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
This compound is a carboxamide derivative with a biphenyl moiety and a substituted phenyl group. The phenyl group is substituted with a methoxy group and a 2-hydroxy-3-methylpropyl group .
Synthesis Analysis
The synthesis of similar compounds often involves coupling reactions such as the Suzuki-Miyaura cross-coupling . Protecting groups might be used to prevent unwanted side reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography . The presence of the biphenyl moiety could lead to interesting conformational properties .Chemical Reactions Analysis
The compound, due to the presence of the carboxamide group, might undergo various chemical reactions. For instance, it could participate in nucleophilic acyl substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .Scientific Research Applications
Synthesis and Characterization
Discovery of BMS-777607 : This study outlines the synthesis and characterization of a selective inhibitor for the Met kinase superfamily, highlighting methodologies that could be applicable to the synthesis of N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-[1,1'-biphenyl]-4-carboxamide. The paper details the optimization process for enzyme potency and solubility, emphasizing the importance of structural modifications for achieving desired biological activities (Schroeder et al., 2009).
Synthesis of Thiazole Carboxamide Derivatives : This research provides a synthetic route for creating thiazole carboxamide derivatives, showcasing techniques such as nucleophilic substitution reactions. The discussion on optimizing synthesis conditions could offer valuable insights for researchers working on related chemical compounds (Chu et al., 2021).
Potential Applications
Corrosion Inhibitors : A study explored the use of acrylamide derivatives as corrosion inhibitors for copper in nitric acid solutions. While not directly related, the investigative approach into the synthesis, characterization, and application of these compounds offers a perspective on how similar research could be conducted for this compound (Abu-Rayyan et al., 2022).
Bioactivity Studies : Research on methoxylated and methylated N-aryl-1-hydroxynaphthalene-2-carboxanilides as potential anti-invasive agents demonstrates a methodology for evaluating the bioactivity of complex molecules. The paper includes synthesis, characterization, and comparative molecular surface analysis, which could be relevant to assessing the bioactivity of the compound (Michnová et al., 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3/c1-24(27,16-18-8-14-22(28-2)15-9-18)17-25-23(26)21-12-10-20(11-13-21)19-6-4-3-5-7-19/h3-15,27H,16-17H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUOXGUGBUUDSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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